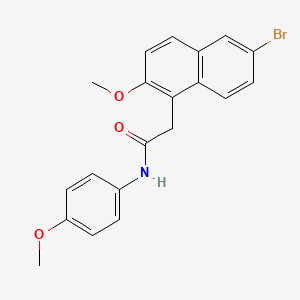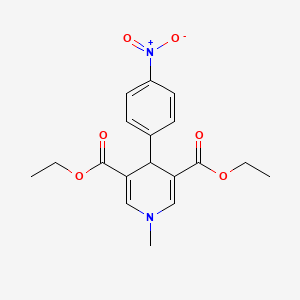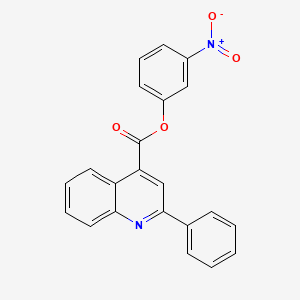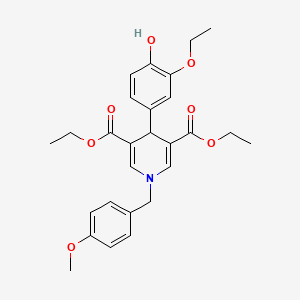![molecular formula C19H20ClN3O2S B3530445 methyl 4-({[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3530445.png)
methyl 4-({[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as MCCB, and it is a member of the thiosemicarbazone family of compounds. MCCB is a highly potent and selective inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a critical role in the synthesis of DNA and RNA.
Mécanisme D'action
MCCB exerts its antitumor activity by inhibiting methyl 4-({[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate, which is an enzyme that plays a critical role in the synthesis of DNA and RNA. By inhibiting methyl 4-({[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate, MCCB disrupts the synthesis of these essential molecules, leading to cell death. In addition, MCCB has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
MCCB has been shown to have several biochemical and physiological effects, including inhibition of methyl 4-({[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate activity, disruption of DNA and RNA synthesis, induction of apoptosis, and inhibition of tumor cell proliferation. In addition, MCCB has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MCCB in lab experiments is its high potency and selectivity for methyl 4-({[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate, which allows for precise targeting of cancer cells. In addition, MCCB has been shown to have minimal toxicity to normal cells, making it a safe and effective candidate for cancer therapy. However, one of the limitations of using MCCB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on MCCB, including:
1. Further studies to elucidate the molecular mechanisms underlying MCCB's antitumor activity.
2. Development of more efficient synthesis methods for MCCB to improve its yield and purity.
3. Evaluation of MCCB's efficacy in combination therapy with other chemotherapeutic agents.
4. Investigation of the potential use of MCCB in the treatment of other diseases, such as malaria and bacterial infections.
5. Development of novel formulations of MCCB to improve its solubility and bioavailability.
Applications De Recherche Scientifique
MCCB has been extensively studied in the field of cancer research due to its ability to inhibit methyl 4-({[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate, which is a target for several chemotherapeutic agents. Studies have shown that MCCB has potent antitumor activity against various types of cancer, including breast, lung, and colon cancer. In addition, MCCB has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination therapy.
Propriétés
IUPAC Name |
methyl 4-[[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-25-18(24)14-5-7-16(8-6-14)21-19(26)23-11-9-22(10-12-23)17-4-2-3-15(20)13-17/h2-8,13H,9-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQZMQRJRIDCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinate](/img/structure/B3530373.png)

![N-(4-acetylphenyl)-2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3530394.png)


![N-{2-[4-(2-chloro-4-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B3530407.png)
![2-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3530409.png)
![methyl 2-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B3530412.png)

![5-bromo-2-methoxy-3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3530441.png)
![{2-allyl-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3530450.png)
![dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3530451.png)
![N,N'-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B3530461.png)
